molecular formula C18H20F2O6S2 B14739197 Hexane-1,6-diyl bis(4-fluorobenzenesulfonate) CAS No. 6278-63-3

Hexane-1,6-diyl bis(4-fluorobenzenesulfonate)

Katalognummer: B14739197
CAS-Nummer: 6278-63-3
Molekulargewicht: 434.5 g/mol
InChI-Schlüssel: LPOKWMAEHQYJMC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Hexane-1,6-diyl bis(4-fluorobenzenesulfonate) is an organic compound with the molecular formula C18H20F2O6S2 and a molecular weight of 434.47 g/mol It is characterized by the presence of two 4-fluorobenzenesulfonate groups attached to a hexane-1,6-diyl backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of hexane-1,6-diyl bis(4-fluorobenzenesulfonate) typically involves the reaction of hexane-1,6-diol with 4-fluorobenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .

Industrial Production Methods

While specific industrial production methods for hexane-1,6-diyl bis(4-fluorobenzenesulfonate) are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

Hexane-1,6-diyl bis(4-fluorobenzenesulfonate) can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines or thiols in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

    Hydrolysis: Aqueous base such as sodium hydroxide at room temperature.

Major Products

Wissenschaftliche Forschungsanwendungen

Hexane-1,6-diyl bis(4-fluorobenzenesulfonate) has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in the modification of biomolecules for research purposes.

    Medicine: Investigated for its potential in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of hexane-1,6-diyl bis(4-fluorobenzenesulfonate) involves its ability to act as a bifunctional reagent. The sulfonate groups can react with nucleophiles, allowing the compound to modify other molecules. This reactivity is harnessed in various applications, such as drug delivery and chemical synthesis .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Hexane-1,6-diyl bis(4-methylbenzenesulfonate): Similar structure but with methyl groups instead of fluorine atoms.

    Hexane-1,6-diyl bis(4-chlorobenzenesulfonate): Chlorine atoms instead of fluorine atoms.

Uniqueness

Hexane-1,6-diyl bis(4-fluorobenzenesulfonate) is unique due to the presence of fluorine atoms, which can impart different chemical properties such as increased stability and reactivity compared to its methyl and chlorine analogs .

Eigenschaften

CAS-Nummer

6278-63-3

Molekularformel

C18H20F2O6S2

Molekulargewicht

434.5 g/mol

IUPAC-Name

6-(4-fluorophenyl)sulfonyloxyhexyl 4-fluorobenzenesulfonate

InChI

InChI=1S/C18H20F2O6S2/c19-15-5-9-17(10-6-15)27(21,22)25-13-3-1-2-4-14-26-28(23,24)18-11-7-16(20)8-12-18/h5-12H,1-4,13-14H2

InChI-Schlüssel

LPOKWMAEHQYJMC-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1F)S(=O)(=O)OCCCCCCOS(=O)(=O)C2=CC=C(C=C2)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.